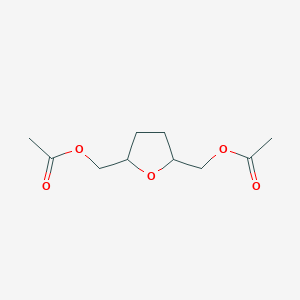

2,5-Bishydroxymethyl tetrahydrofuran diacetate

Description

Properties

IUPAC Name |

[5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKOWWAMUSQKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCC(O1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285157 | |

| Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-62-2 | |

| Record name | NSC40742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis via HMF Hydrogenation

BHMTFDA is typically synthesized through a two-step process starting from 5-hydroxymethylfurfural (HMF). The first step involves catalytic hydrogenation of HMF to BHMTF, followed by acetylation.

Hydrogenation Catalysts and Conditions :

-

Pd/ZnO/ZrO₂ systems : Under 50 bar H₂ at 220°C, Pd/ZnO/ZrO₂ achieves 84% selectivity for BHMTF with full HMF conversion. The ZrO₂ support enhances metal dispersion and stabilizes intermediates.

-

Raney® Ni : At 120°C and 30 bar H₂, Raney® Ni in aqueous ethanol yields BHMTF with 78% selectivity but requires careful pH control to prevent over-hydrogenation to 2,5-bis(hydroxymethyl)furan (BHMF).

Acetylation Methods :

-

Acetic anhydride-mediated acetylation : BHMTF reacts with acetic anhydride in pyridine at 60°C for 4 h, yielding BHMTFDA with 92% purity. Excess anhydride (2.5 equiv.) ensures complete diacetate formation.

-

Enzymatic acetylation : Mycobacterium smegmatis acyltransferase (MsAcT-N94A variant) catalyzes BHMTF acetylation in solvent-free conditions, achieving 88% yield in 2 h at 40°C.

Biocatalytic Production from Carbohydrates

One-Pot Chemobiocatalytic Systems

Recent advances enable BHMTFDA synthesis directly from fructose or glucose via integrated dehydration-hydrogenation-acetylation cascades:

Key Steps :

-

HMF production : Fructose dehydration using HCl (0.1 M) in γ-valerolactone/water (4:1 v/v) at 150°C yields 68% HMF.

-

Enzymatic hydrogenation : Escherichia coli alcohol dehydrogenase (EcYjgB) reduces HMF to BHMTF using NADPH, achieving 126 g/L BHMTF at 79% yield.

-

In situ acetylation : MsAcT-N94A introduces acetyl groups from vinyl acetate, yielding 93% BHMTFDA in 1 h.

Optimization Challenges :

-

Substrate inhibition : HMF concentrations >1 M reduce EcYjgB activity by 40%, necessitating fed-batch HMF addition.

-

Co-factor regeneration : Glucose dehydrogenase (GDH) recycles NADPH, but requires stoichiometric glucose (1.2 equiv.).

Alternative Synthetic Pathways

Passerini Reaction-Based Synthesis

Zinc(II)-mediated Passerini reactions offer a stereoselective route to BHMTFDA derivatives:

Procedure :

-

Substrate : Biocatalytically desymmetrized BHMTF monobutyrates (98% ee) are oxidized to aldehydes.

-

Reaction conditions : ZnBr₂ (0.4 equiv.) in diisopropyl ether at 25°C with tert-butyl isocyanide and acetic acid yields α-acyloxy amides, which are hydrolyzed to BHMTFDA.

Diastereoselectivity :

-

Solvent effects : Diisopropyl ether improves dr from 1.5:1 (CH₂Cl₂) to 9:1.

-

Catalyst loading : Reducing ZnBr₂ from 1.0 to 0.4 equiv. maintains selectivity while lowering costs.

Industrial-Scale Production Challenges

Continuous-Flow Systems

Reactor design :

-

Fixed-bed reactors : Pd/C catalysts (1 wt%) in supercritical CO₂ enable 90% BHMTF yield at 200°C and 100 bar.

-

Downstream processing : Simulated moving bed (SMB) chromatography isolates BHMTFDA with 99.5% purity but increases energy costs by 30%.

Byproduct Management :

-

5-Acetoxymethylfurfural (AMF) : Forms at >100°C during acetylation; controlled cooling (<60°C) suppresses AMF to <2%.

Analytical and Characterization Techniques

Structural Confirmation

Spectroscopic methods :

-

¹H NMR : BHMTFDA shows doublets at δ 4.25 ppm (CH₂OAc) and δ 3.65 ppm (tetrahydrofuran ring protons).

-

FT-IR : Strong C=O stretches at 1740 cm⁻¹ confirm acetate groups.

Chromatography :

-

HPLC-UV : C18 columns (ACN/H₂O 70:30) resolve BHMTFDA (tR = 8.2 min) from monoacetylated byproducts (tR = 6.5 min).

Environmental and Economic Considerations

Chemical Reactions Analysis

Types of Reactions

2,5-Bishydroxymethyl tetrahydrofuran diacetate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetate groups can be reduced to hydroxyl groups under specific conditions.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,5-bisformyl tetrahydrofuran or 2,5-biscarboxy tetrahydrofuran.

Reduction: Formation of 2,5-bishydroxymethyl tetrahydrofuran.

Substitution: Formation of 2,5-bis(aminomethyl) tetrahydrofuran or 2,5-bis(thiomethyl) tetrahydrofuran.

Scientific Research Applications

Properties of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate

- Chemical Structure : BHTDA is characterized by two hydroxymethyl groups on a tetrahydrofuran ring, with acetyl groups that enhance its reactivity and solubility.

- Appearance : Typically presents as a clear colorless to pale yellow oil.

- Stability : Highly hygroscopic, requiring careful handling to maintain integrity.

- Solubility : Slightly soluble in solvents like ethyl acetate and methanol.

- Boiling Point : Approximately 105°C.

Synthetic Approaches

The synthesis of BHTDA primarily involves the acetylation of BHMF or direct reduction processes from 5-hydroxymethylfurfural (HMF). Various methods have been explored to optimize yield and purity:

- Biocatalytic Reduction : Utilizing microorganisms such as Burkholderia contaminans to convert HMF into BHMF with high yields (up to 95%) under controlled conditions .

- Catalytic Hydrogenation : Employing precious metal catalysts (e.g., Pt/C) under mild conditions to achieve high conversion rates of HMF to BHMF .

- One-Pot Synthesis : Recent advancements have introduced one-pot chemobiocatalytic methods using inexpensive substrates like fructose, enhancing efficiency and sustainability .

Applications in Scientific Research

BHTDA has shown promise across several domains:

Bio-based Materials

BHTDA serves as a monomer for producing bio-based polymers and materials. Its structural features allow it to be integrated into polyurethanes and other polymeric systems, potentially replacing petroleum-derived counterparts.

Chemical Intermediates

As a versatile chemical intermediate, BHTDA can be transformed into various derivatives for pharmaceuticals and agrochemicals. Its reactivity facilitates the synthesis of complex molecules required in drug development.

Fuel Additives

BHTDA's properties make it suitable as an additive in biofuels, improving combustion characteristics and reducing emissions when blended with traditional fuels.

Case Study 1: Biocatalytic Production

A study demonstrated the biocatalytic reduction of HMF to BHMF using Burkholderia contaminans, achieving a yield of 93.7% in a fed-batch process within 48 hours. This method highlights the potential for sustainable production pathways in industrial applications .

Case Study 2: Polymer Development

Research has indicated that incorporating BHTDA into polyurethane formulations enhances mechanical properties while maintaining biodegradability. This application is particularly relevant in the context of developing sustainable materials that meet environmental standards .

Mechanism of Action

The mechanism of action of 2,5-Bishydroxymethyl tetrahydrofuran diacetate involves its ability to undergo various chemical transformations due to the presence of reactive hydroxymethyl and acetate groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or material synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,5-bishydroxymethyl tetrahydrofuran diacetate, we compare it with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Compounds

Key Differences and Research Findings

Functional Group Influence on Reactivity and Applications

- The diacetate ’s ester groups enhance its utility in polymerization (e.g., esterification/transesterification reactions) compared to THF, which lacks reactive substituents .

- DCF-DA ’s fluorescein core and acetate moieties enable its use as a ROS probe, unlike the diacetate, which lacks fluorescence .

- Tetrahydro-2,5-furan-diacetic acid (a dicarboxylic acid) participates in metabolic pathways, contrasting with the diacetate’s role in synthetic polymers .

Synthesis Methods

- The diacetate is derived from renewable HMF via hydrogenation and acetylation , whereas 2,5-dimethoxy-2,5-dihydrofuran is synthesized via electrophilic substitutions for bioactive compound synthesis .

Toxicity and Handling

- THF is highly flammable and poses inhalation risks , while the diacetate’s ester groups may reduce volatility but require evaluation under regulatory frameworks (e.g., EPA, AEGL) .

Industrial Relevance

- The diacetate is patented for lubricant formulations (BASF SE, 2023) due to its thermal stability , whereas THF’s primary use remains as a solvent .

Critical Analysis of Contradictions and Limitations

- Careful distinction between the diol and diacetate forms is essential .

- Application Overlap : While both the diacetate and tetrahydrofuran-diacetic acid (CAS 6338-43-8) derive from tetrahydrofuran, their functional groups dictate divergent uses in synthetic polymers vs. biochemistry .

Biological Activity

2,5-Bishydroxymethyl tetrahydrofuran diacetate (BHTDA) is a derivative of tetrahydrofuran that has garnered attention for its potential biological activities. This compound is characterized by its two hydroxymethyl groups and diacetate functionality, which may influence its interaction with biological systems. This article explores the biological activities of BHTDA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 178.19 g/mol

BHTDA's biological activity is primarily attributed to its ability to interact with various biomolecules. It exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in BHTDA enhances its reactivity towards free radicals, thereby contributing to its antioxidant capabilities.

Key Mechanisms:

- Antioxidant Activity : BHTDA demonstrates strong antioxidant activity by scavenging free radicals and preventing oxidative damage to cellular components .

- DNA Interaction : Preliminary studies suggest that BHTDA may interact with DNA, potentially inducing strand breaks in a dose-dependent manner. This interaction could have implications for its use in cancer research.

- Biochemical Pathways : The compound is involved in various biochemical pathways that enhance cellular defense mechanisms against oxidative stress.

Biological Activities

The following table summarizes the reported biological activities of BHTDA:

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of BHTDA using various in vitro models. Results indicated that BHTDA significantly reduced lipid peroxidation in rat liver homogenates, suggesting its potential as a protective agent against oxidative damage.

Study 2: Cytotoxic Effects on Cancer Cells

Research conducted on human cancer cell lines demonstrated that BHTDA exhibits cytotoxic effects, particularly against breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 3: Enzyme Interaction

In another investigation, BHTDA was found to inhibit the activity of specific enzymes associated with metabolic disorders. This inhibition suggests a possible therapeutic role in managing conditions such as diabetes and obesity by modulating metabolic pathways .

Pharmacokinetics

Understanding the pharmacokinetics of BHTDA is crucial for evaluating its therapeutic potential. Preliminary data indicate that:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout tissues due to its lipophilic nature.

- Metabolism : Metabolized primarily in the liver through conjugation reactions.

- Excretion : Excreted via urine as metabolites.

Q & A

Q. What are the key physicochemical properties of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate relevant to experimental handling?

- Methodological Answer: The compound exhibits a density of 1.130±0.06 g/cm³ at 20°C, a boiling point of 261.6°C (760 mmHg), and is hygroscopic, requiring storage in sealed, dry conditions at 2–8°C. It is sparingly soluble in methanol and ethyl acetate, with a refractive index of 1.4810 (589.3 nm). Safety protocols mandate the use of protective eyewear (Xi hazard class) due to its irritant nature .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer: A two-step approach is typical:

- Step 1: Hydrogenation of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMF) using Pd/C catalysts in water or alcohol media (yields up to 94%) .

- Step 2: Acetylation of BHMF with acetic anhydride under acid catalysis (e.g., H₂SO₄) to form the diacetate derivative. Stoichiometric control (2:1 molar ratio of acetic anhydride to BHMF) ensures complete esterification .

Q. How should researchers address hygroscopicity during storage and handling?

- Methodological Answer: Store the compound in desiccators with silica gel or molecular sieves. For experimental use, pre-dry glassware under vacuum or nitrogen purge. Solvent systems (e.g., THF) should be dried over CaH₂ or molecular sieves prior to use .

Advanced Research Questions

Q. How can catalytic systems be optimized for the hydrogenation of HMF to BHMF?

- Methodological Answer: Catalyst selection (e.g., Pd/C vs. Ru/C), solvent polarity (water vs. ethanol), and reaction pressure (1–5 bar H₂) critically influence yield. For example, Pd/C in ethanol at 80°C and 3 bar H₂ achieves 84% selectivity for BHMF. Post-reaction catalyst recovery via centrifugation reduces costs .

Q. What analytical techniques validate the structural integrity and purity of the diacetate derivative?

- Methodological Answer:

- NMR: ¹H/¹³C NMR in deuterated DMSO confirms esterification (disappearance of hydroxyl peaks at δ 4.5–5.0 ppm and emergence of acetyl peaks at δ 2.0–2.1 ppm).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 210 nm) quantify purity (>98% required for reproducibility).

- Mass Spectrometry: ESI-MS in positive ion mode identifies [M+Na]⁺ adducts (m/z ~234.16) .

Q. What mechanistic insights govern the acetylation of BHMF to the diacetate?

- Methodological Answer: Acid-catalyzed esterification proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by acetic anhydride. Competitive side reactions (e.g., oligomerization) are suppressed by maintaining low temperatures (0–5°C) and excess acetic anhydride. Kinetic studies via in-situ FTIR monitoring of carbonyl peaks (1700–1750 cm⁻¹) optimize reaction time .

Q. How do thermal decomposition studies inform stability under high-temperature conditions?

- Methodological Answer: Thermogravimetric analysis (TGA) under N₂ atmosphere reveals decomposition onset at ~180°C, with major mass loss at 260°C (attributed to acetate group cleavage). Differential scanning calorimetry (DSC) identifies exothermic peaks at 200–220°C, correlating with furan ring degradation. These data guide safe processing temperatures (<150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.